molecular formula C23H20N4O2S B2730133 N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-36-3

N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2730133
CAS No.: 898452-36-3
M. Wt: 416.5
InChI Key: FHRBVQRUWLKVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a hybrid substituent at N2 comprising indoline and thiophene moieties. Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to enzyme inhibitors. These substituents may influence its solubility, metabolic stability, and binding affinity compared to other oxalamides .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c24-14-17-7-1-3-8-18(17)26-23(29)22(28)25-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRBVQRUWLKVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the indoline and thiophene moieties: These groups can be introduced through a series of coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties may be explored for use in organic semiconductors or photovoltaic materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Moieties : The indoline-thiophene hybrid substituent is unique compared to pyridine (S336, S5456) or isoindoline (GMC-1), which may alter pharmacokinetic properties such as metabolic stability .

Flavoring Agents

  • S336 : A potent umami agonist with regulatory approval (FEMA 4233) for use in sauces, snacks, and frozen foods. Its methoxy and pyridine groups contribute to receptor binding at hTAS1R1/hTAS1R3 .

Enzyme Inhibition

  • Compounds 19–23: Designed as stearoyl-CoA desaturase (SCD) inhibitors. Compound 22 (3-cyanophenyl) achieved 23% yield, with lower efficacy than ethoxy-substituted analogs (e.g., Compound 21, 83% yield), highlighting substituent-dependent synthetic and functional outcomes .

Antimicrobial Activity

  • GMC Series: Oxalamides with bromo, chloro, or fluoro substituents exhibit in vitro antimicrobial activity. The absence of halogens in the target compound may reduce such activity unless compensated by the cyano group’s polarity .

Insights :

  • Ethoxy and methoxy groups (e.g., Compound 21) improve yields, likely due to enhanced solubility or reduced steric effects .
  • The target compound’s indoline-thiophene moiety may require specialized coupling reagents or conditions, analogous to Pd-catalyzed syntheses in .

Toxicological and Metabolic Considerations

  • Regulatory Safety: S336 and related oxalamides have a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with safety margins exceeding 500 million due to rapid metabolic clearance via hydrolysis and oxidation .
  • CYP Inhibition: Neither S336 nor S5456 showed significant CYP inhibition in definitive assays, suggesting a favorable safety profile for oxalamides .
  • Target Compound: The cyano group may introduce unique metabolic pathways (e.g., cyanide release risk under extreme conditions), necessitating specific toxicological evaluation .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its unique structural features, including the presence of a cyanophenyl group, indole, and thiophene moieties, suggest potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O2SC_{23}H_{22}N_{4}O_{2}S, with a molecular weight of 438.52 g/mol. The compound features an oxalamide backbone that connects the indolin and thiophene groups, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Backbone : Reacting oxalyl chloride with appropriate amines.
  • Coupling Reactions : Utilizing coupling agents such as EDCI or DCC to link the indole and thiophene moieties to the oxalamide backbone.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

The biological activity of this compound may involve interaction with specific enzymes or receptors in biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit anticancer properties. For instance, derivatives containing indole and thiophene have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

Certain oxalamides have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiophene ring may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

Neuroprotective Effects

Research suggests that compounds with indole structures can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of similar compounds:

StudyCompoundFindings
N1-(3-fluoro-4-methylphenyl)-N2-(indolin-1-yl)-oxalamideExhibited significant anticancer activity in vitro against various cancer cell lines.
N1-(4-methoxybenzyl)-N2-(indolin-1-yl)oxalamideShowed promising results in antimicrobial assays against Gram-positive bacteria.
N1-(3-nitrophenyl)-N2-(indolin-1-yl)oxalamideInduced neuroprotective effects in cellular models exposed to oxidative stress.

Q & A

Q. How to characterize degradation products formed during long-term storage?

  • LC-HRMS : Identify oxidative products (e.g., sulfoxide formation on thiophene) with m/z accuracy <5 ppm .
  • NMR Isolation : Scale up degradation and purify via prep-HPLC for structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.